17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate
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Overview
Description
17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic steroid compound It is known for its complex structure and significant biological activity
Preparation Methods
The synthesis of 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps. The process typically starts with the bromination of a suitable precursor, followed by epoxidation and acetylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. .
Scientific Research Applications
17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Researchers investigate its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Compared to other similar compounds, 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate stands out due to its unique bromine substitution and epoxy group. Similar compounds include:
Dexamethasone: A widely used anti-inflammatory steroid.
Betamethasone: Another potent anti-inflammatory agent.
Fluocinolone acetonide: Known for its strong anti-inflammatory properties. These compounds share structural similarities but differ in their specific substitutions and functional groups, which influence their biological activity and therapeutic applications
Properties
CAS No. |
61339-41-1 |
---|---|
Molecular Formula |
C24H29BrO5 |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
[2-[(2S,10S,11S,13R,14R,15S)-14-bromo-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29BrO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,25)19(28)12-29-14(2)26/h7-8,10,13,17-18,20H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20?,21+,22+,23+,24?/m1/s1 |
InChI Key |
PYWORDXOTRDYQA-YKQBHGLRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C35C(O5)C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)Br)C)C |
Origin of Product |
United States |
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